IPI-549, chemically known as Eganelisib, is a first-in-class, orally bioavailable, small molecule inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ). [ [], [] ] IPI-549 demonstrates high selectivity for PI3K-γ over other isoforms of PI3K and other kinases. [ [], [], [], [] ] This selectivity is crucial as PI3K-γ is predominantly expressed in leukocytes, particularly myeloid cells like macrophages, and plays a significant role in their development and function. [ [], [], [], [], [] ] Therefore, IPI-549 serves as a valuable tool for investigating the role of PI3K-γ in immune regulation and exploring its therapeutic potential in various diseases, particularly cancer and inflammatory diseases. [ [], [], [] ]
IPI-549 is classified as a small molecule drug and falls under the category of protein kinase inhibitors. It is primarily sourced from synthetic organic chemistry, specifically designed to target the PI3K signaling pathway, which plays a crucial role in cell growth, proliferation, and survival in cancer .
The synthesis of IPI-549 involves several critical steps that begin with the formation of the pyrazolo[1,5-a]pyrimidine core. This is followed by functionalization to introduce necessary substituents that enhance its potency and selectivity for PI3K-γ. The synthetic route typically employs common organic reagents and catalysts under controlled conditions to ensure high yield and purity. Key steps include:
IPI-549 undergoes various chemical reactions typical of small organic molecules, including:
These reactions are crucial for modifying IPI-549's structure to enhance its therapeutic efficacy or develop new analogs with improved properties .
The primary mechanism of action for IPI-549 involves its selective inhibition of PI3K-γ, which is pivotal in regulating immune cell function. By inhibiting this kinase, IPI-549 reprograms myeloid cells to adopt a pro-inflammatory phenotype, thereby enhancing immune activation within the tumor microenvironment. This action can lead to improved anti-tumor responses when used in conjunction with other immunotherapies .
Key physical and chemical properties of IPI-549 include:
These properties are essential for understanding how IPI-549 behaves in biological systems and its potential pharmacokinetic profile .
IPI-549 has been extensively studied for its applications in cancer therapy. Its ability to modulate immune responses makes it a candidate for:
IPI-549 (Eganelisib) is characterized by the molecular formula C₃₀H₂₄N₈O₂ and a calculated molecular weight of 528.56 g/mol. Its exact mass, confirmed via mass spectrometry, is 528.2022 Da. Elemental analysis aligns with the theoretical composition: Carbon (68.17%), Hydrogen (4.58%), Nitrogen (21.20%), and Oxygen (6.05%) [3] [6]. The compound's chemical structure features an 8-alkynyl-isoquinolinone core linked to an aminopyrazolopyrimidine carboxamide moiety, which is critical for its kinase-binding properties [2].
IPI-549 contains a single chiral center with an (S)-configured methyl group at the linker region. Stereochemical integrity is maintained through asymmetric synthesis, and the (S)-enantiomer demonstrates >100-fold higher PI3Kγ binding affinity compared to its (R)-counterpart or des-methyl analogs. Molecular dynamics simulations reveal that the (S)-configuration optimally positions the alkyne-substituted pyrazole ring into PI3Kγ's hydrophobic specificity pocket (adjacent to Lys802), while the aminopyrazolopyrimidine moiety forms hydrogen bonds with the hinge region (Val882) [2] [4].
IPI-549 exhibits marked solubility limitations in aqueous solvents but high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL, 189.19 mM). It is practically insoluble in water or ethanol (<1 mg/mL) [1] [3]. Solid-state characterization identifies it as a light-yellow crystalline powder. Stability studies indicate robustness under dry, dark storage at -20°C (>2 years), though solutions in DMSO are stable for weeks at 4°C. Crystallographic data (PDB ID: 6XRL) confirms a propeller-shaped conformation that complements PI3Kγ's ATP-binding site, with key π-π stacking interactions involving the isoquinolinone and phenyl rings [4] [6].
Table 1: Physicochemical Profile of IPI-549
Property | Value | Conditions/Notes |
---|---|---|
Molecular Weight | 528.56 g/mol | Exact mass: 528.2022 Da |
Solubility in DMSO | 100 mg/mL (189.19 mM) | Fresh DMSO required (hygroscopic) |
Solubility in Water | <1 mg/mL | Insoluble |
Solubility in Ethanol | <1 mg/mL | Insoluble |
Solid Form | Light-yellow crystalline powder | Stable at -20°C; >2 years shelf life |
The synthesis of IPI-549 employs a convergent strategy centered on an 8-chloroisoquinolinone scaffold. Key steps include:
SAR studies focused on optimizing hinge-binding motifs and C8 substitutions:
Table 2: SAR Analysis of Key IPI-549 Precursors
Compound | C8 Substituent | PI3Kγ IC₅₀ (nM) | Selectivity vs PI3Kδ | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
1 (Cl) | Chloro | 120 | 10-fold | <60 |
16 | Propargyl | 85 | 30-fold | 90 |
17 | Methylalkyne | 65 | >40-fold | 120 |
18 | Phenylalkyne | 210 | 5-fold | >360 |
26 (IPI-549) | N-Methylpyrazole | 16 | >150-fold | >360 |
Absorption: IPI-549 demonstrates moderate to high permeability in Caco-2 cell monolayers (apparent Papp >10 × 10⁻⁶ cm/s), supporting oral bioavailability. Preclinical studies in mice, rats, dogs, and monkeys show oral bioavailability ranging from 31–65% [1] [3].
Distribution: The compound exhibits a mean volume of distribution (Vd) of 1.2 L/kg, indicating extensive tissue penetration. This aligns with its ability to access immune cells in peripheral tissues and tumors. Plasma protein binding is moderate (75–85%) across species [1] [6].
Metabolism: Hepatic stability is exceptional, with half-life (t₁/₂) >360 minutes in cultured human and mouse hepatocytes. Primary metabolic pathways involve CYP3A4-mediated oxidation of the pyrazole ring, forming the inactive metabolite IPI-5421. IPI-549 shows negligible inhibition of major CYP isoforms (IC₅₀ >20 μM for CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1] [3] [7].
Excretion: After intravenous administration in rats, clearance (CL) is low (0.2–0.4 L/h/kg), with <5% of unchanged drug excreted renally. Fecal elimination predominates (>80%), primarily as oxidized metabolites [1] [2].
Table 3: Preclinical ADME Parameters of IPI-549
Parameter | Mouse | Rat | Dog | Monkey | Human (in vitro) |
---|---|---|---|---|---|
Oral Bioavailability | 65% | 45% | 31% | 38% | - |
Vd (L/kg) | 1.8 | 0.9 | 1.0 | 1.2 | - |
t₁/₂ (h) | 3.2 | 4.4 | 6.7 | 4.3 | >6 (hepatocytes) |
CL (L/h/kg) | 0.3 | 0.2 | 0.15 | 0.25 | - |
CYP Inhibition | - | - | - | - | IC₅₀ >20 μM (all isoforms) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1